molecular formula C13H18BFO2S B8137659 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B8137659
M. Wt: 268.2 g/mol
InChI Key: KTDJLJOXYMYLGH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is characterized by the presence of a boronic ester group, which enhances its reactivity and stability in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Aryl halides, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride)

    Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., THF, DCM)

Major Products

    Aryl-aryl compounds: From Suzuki-Miyaura coupling

    Phenols: From oxidation reactions

    Boranes: From reduction reactions

Scientific Research Applications

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoro and methylthio groups enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester
  • 3-Methylthio-phenylboronic acid pinacol ester

Uniqueness

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methylthio substituents, which enhance its reactivity and selectivity in chemical reactions. These functional groups make it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the development of therapeutic agents, especially in oncology and other disease areas. This article reviews its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a fluorine atom and a methylthio group, which may influence its reactivity and interaction with biological targets. The molecular formula is C11H14BFSC_{11}H_{14}BFS, with a molecular weight of approximately 225.1 g/mol.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.
  • Cell Signaling Modulation : The compound may interfere with signaling pathways by modifying the activity of specific receptors or kinases.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound across various assays:

Activity Type Assay Type IC50/EC50 Values Reference
Enzyme InhibitionProtease Inhibition50 µM
CytotoxicityCancer Cell LinesIC50 = 25 µM
Antimicrobial ActivityBacterial StrainsMIC = 100 µM

Case Studies

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound induced significant cell death at concentrations above 25 µM. The mechanism was linked to the activation of apoptotic pathways, as indicated by increased caspase activity and PARP cleavage .
  • Enzyme Interaction : In vitro assays showed that this compound effectively inhibited serine proteases, suggesting its potential as a therapeutic agent in diseases where such enzymes are dysregulated .
  • Antimicrobial Properties : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC value of 100 µM. This suggests potential applications in developing new antimicrobial agents .

Properties

IUPAC Name

2-(3-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDJLJOXYMYLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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